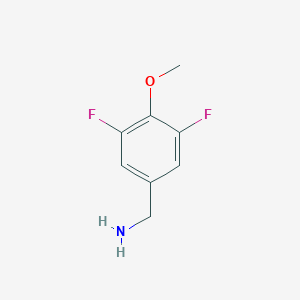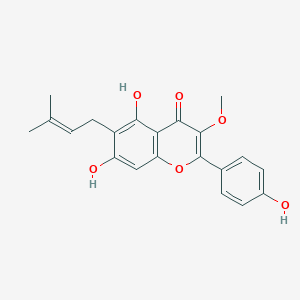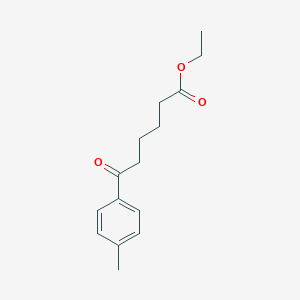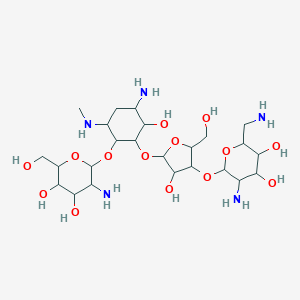
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SRI-63-675 is a small molecule drug that acts as a platelet activating factor receptor antagonist. It was initially developed by Novartis AG for potential therapeutic applications in treating conditions such as septic shock and other infectious diseases . The compound has been studied for its ability to inhibit platelet aggregation, which is a critical factor in various cardiovascular and inflammatory conditions .
Métodos De Preparación
The synthesis of SRI-63-675 involves several steps, including the formation of key intermediates and the final coupling reactions. The general synthetic route includes:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as halogenation, alkylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reactions.
Industrial production methods for SRI-63-675 would typically involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
SRI-63-675 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SRI-63-675 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference molecule in studies involving platelet activating factor receptor antagonists.
Biology: It is used in research to understand the role of platelet activating factor in cellular processes and disease mechanisms.
Medicine: SRI-63-675 has been investigated for its therapeutic potential in treating conditions such as septic shock, cardiovascular diseases, and inflammatory disorders.
Industry: The compound’s ability to inhibit platelet aggregation makes it a candidate for developing new therapeutic agents for cardiovascular and inflammatory diseases
Comparación Con Compuestos Similares
SRI-63-675 is compared with other platelet activating factor receptor antagonists such as WEB 2086, WEB 2170, and BN 52021. These compounds share similar mechanisms of action but differ in their potency and selectivity. For example:
WEB 2086: A more potent antagonist compared to SRI-63-675.
WEB 2170: Similar in potency but with different selectivity profiles.
BN 52021: Less potent than SRI-63-675 but used in different therapeutic contexts.
The uniqueness of SRI-63-675 lies in its specific binding affinity and selectivity for the platelet activating factor receptor, making it a valuable tool in research and potential therapeutic applications.
Propiedades
| 109516-82-7 | |
Fórmula molecular |
C38H63N2O7P |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
Clave InChI |
JANHWNKOVXOFLY-QPPIDDCLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Sinónimos |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)



![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)



